molecular formula C12H19NO4 B2641566 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1935132-42-5

3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2641566
CAS No.: 1935132-42-5
M. Wt: 241.287
InChI Key: LIVZOLVZWRXCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties The compound 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1935132-42-5, molecular formula: C₁₂H₁₉NO₄) features a bicyclo[3.1.0]hexane core with two functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 3, which enhances stability and modulates reactivity .
  • A carboxylic acid group at position 6, enabling further derivatization or participation in hydrogen bonding for biological interactions .

The bicyclo[3.1.0]hexane scaffold imports rigidity, influencing conformational preferences and steric effects. This structure is common in medicinal chemistry for its balance of stability and functional versatility.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-7-8(5-6)9(7)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVZOLVZWRXCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the Boc-protected amino group and the carboxylic acid. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted bicyclic structures .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Unnatural Amino Acids

The compound has been utilized in the synthesis of unnatural amino acids, which play crucial roles in drug discovery and development. A notable study demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening existing synthesis procedures. The optical resolution was achieved through diastereomeric salt formation or chromatography on a chiral stationary phase, showcasing the compound's utility in creating diverse amino acid derivatives for pharmaceutical applications .

1.2 Arginase Inhibition

Research has highlighted the compound's role as a precursor in synthesizing arginase inhibitors, which are important for therapeutic interventions in cancer and inflammatory diseases. A series of bicyclo[3.1.0]hexane derivatives were synthesized and evaluated for their inhibitory activity against human arginase isoforms, yielding compounds with IC50 values indicating potent inhibition . This suggests that derivatives of 3-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid could be developed into effective drugs targeting arginase.

Biochemical Studies

2.1 Receptor Binding Studies

The compound has been employed in studies focusing on adenosine receptors, particularly the A3 receptor, which is implicated in various pathological conditions including inflammation and cancer. Bicyclo[3.1.0]hexane-based nucleosides derived from this compound were synthesized and evaluated for their affinities in radioligand binding studies, revealing promising candidates with moderate receptor affinity and selectivity . These findings underscore the potential of this compound framework in developing targeted therapies.

2.2 Structural Modifications and Activity Correlation

The ability to modify the bicyclo[3.1.0]hexane structure at various positions allows researchers to explore structure-activity relationships comprehensively. For instance, modifications at the 5'-position of nucleosides have shown to influence receptor binding affinities significantly, providing insights into optimizing drug candidates based on their structural attributes .

Table 1: Summary of Research Findings on Bicyclo[3.1.0]hexane Derivatives

Study ReferenceApplicationKey FindingsCompound Details
Synthesis of Amino AcidsDeveloped efficient synthetic routes for stereoisomers3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Arginase InhibitionIdentified potent inhibitors with low IC50 valuesBicyclo[3.1.0]hexane derivatives
Receptor BindingEvaluated affinity for A3 receptorsBicyclo[3.1.0]hexane-based nucleosides

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues of Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane core is widely modified for diverse applications. Key structural variations include substituent positions, heteroatom incorporation, and functional group modifications.

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Target Compound : 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid C₁₂H₁₉NO₄ - 3-Boc-amino
- 6-carboxylic acid
Potential for peptide coupling; stability from Boc protection
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid C₇H₁₀O₂ - 6-carboxylic acid
- exo configuration
Oral hypoglycemic agent; lacks Boc group, impacting solubility
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₈O₄ - 3-benzyloxy
- 6-ester
Increased lipophilicity (ester vs. acid); prodrug potential
rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ - 3-Boc
- 3-aza substitution
- 6-carboxylic acid
Enhanced basicity from aza group; synthetic intermediate
3-azabicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives Variable - 6-carboxylic acid amide SSTR4 agonists; amide linkage critical for receptor binding
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₇FO₃ - 6-fluoro
- 3-oxa substitution
Electron-withdrawing fluorine alters reactivity; metabolic stability

Functional Group Impact on Properties

  • Boc Protection: The Boc group in the target compound shields the amino group, improving stability during synthesis compared to unprotected amines (e.g., exo-6-amino derivatives in ) .
  • Carboxylic Acid vs. Ester : Carboxylic acids (target compound) are polar and ionizable, enhancing water solubility but limiting membrane permeability. Esters (e.g., ) are more lipophilic, often serving as prodrugs .
  • Heteroatom Substitution : Replacing carbon with nitrogen (aza) or oxygen (oxa) alters electronic properties. For example, 3-azabicyclo derivatives () exhibit increased basicity, while oxa variants () may enhance hydrogen-bonding capacity .

Biological Activity

3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which plays a critical role in its reactivity and biological interactions.

The molecular formula for this compound is C12H19NO4, with a molecular weight of 241.29 g/mol. Its structure includes a bicyclic framework which is significant in various biological applications.

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.29 g/mol
CAS Number1935132-42-5
PurityTypically ≥ 95%

Synthesis and Isomerism

Research has demonstrated the synthesis of all four stereoisomers of related bicyclic compounds, indicating that stereochemistry can significantly influence biological activity . The ability to manipulate these stereoisomers allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing pharmacological properties.

The biological activity of this compound is linked to its interaction with various biological targets, particularly in the context of receptor binding and enzyme inhibition. For instance, bicyclo[3.1.0]hexane derivatives have been studied for their affinities towards P1 receptors, which are implicated in inflammatory processes and cancer .

Case Studies

  • P1 Receptor Affinity : A study evaluated a series of bicyclo[3.1.0]hexane-based nucleosides for their P1 receptor affinities using radioligand binding assays. The findings indicated that modifications at specific positions on the bicyclic scaffold could enhance receptor selectivity and potency, with some derivatives displaying Ki values as low as 0.38 μM for A3 receptor affinity .
  • Stereochemical Influence : The synthesis of stereoisomers has revealed that certain configurations exhibit significantly different biological activities. For example, cis-isomers were found to have higher selectivity towards specific receptors compared to their trans counterparts, emphasizing the importance of stereochemistry in drug design .

Toxicological Profile

While many compounds within this class show promising biological activities, it is essential to consider their safety profiles. Preliminary toxicological assessments indicate that compounds like bicyclo[3.1.0]hexane derivatives can cause skin irritation and serious eye damage at high concentrations . Therefore, further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the primary synthetic routes for 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid?

The compound is synthesized via the Curtius rearrangement, starting from bicyclo[3.1.0]hexane-6-carboxylic acid azide. Thermal decomposition of the azide generates the corresponding isocyanate, which is trapped with tert-butanol to install the Boc-protected amine. Alternative methods include reacting carboxylic acid chlorides with alkali azides or alkyl esters with hydrazine and nitrous acid to form the azide intermediate . For example, Jorgenson’s method converts bicyclo[3.1.0]hexane-6-carboxylic acid to its acetyl derivative in 92% yield using hydrazine and nitrous acid .

Q. How is the compound purified and characterized post-synthesis?

Crystallization is a key purification step, with crystal data indicating a monoclinic system (space group P2₁/c) and density of 1.316 Mg/m³. X-ray diffraction (θ range: 1.90–30.17°) and torsion angle analysis (e.g., C1-C2-C3-C4 = -63.2°) confirm stereochemistry and conformational rigidity . NMR (δ 0.9–2.0 ppm for cyclopropane protons) and IR (C=O stretch at ~1700 cm⁻¹) are standard for structural validation .

Q. What are the critical factors influencing conformational stability?

The bicyclo[3.1.0]hexane scaffold enforces a rigid envelope conformation due to cyclopropane ring strain. Computational models (e.g., DFT) and X-ray data show that substituents at C3 and C6 influence torsional angles, such as C6-carboxylic acid adopting an exo orientation to minimize steric clash .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields or spectral data?

Discrepancies arise from reaction conditions (e.g., solvent polarity, temperature). For example, Jorgenson’s method achieves 92% yield under anhydrous DCM, while aqueous-phase reactions may yield <70% due to hydrolysis . Cross-validation via LC-MS and isotopic labeling (e.g., ¹³C-carboxylic acid) can resolve spectral ambiguities .

Q. What role does the compound’s conformation play in its pharmacological activity?

The bicyclo scaffold locks the GABA/glutamate moiety in an extended conformation, enhancing binding to metabotropic glutamate (mGlu) receptors. For instance, (1S,2S,5R,6S)-enantiomers show 10-fold higher mGlu2/3 agonism (EC₅₀ = 18–62 nM) compared to non-constrained analogs, as confirmed by crystallography with mGlu3’s amino-terminal domain .

Q. What methodological challenges exist in enantiomeric resolution and activity profiling?

Chiral HPLC (e.g., using amylose-based columns) separates enantiomers, but low solubility complicates analysis. Pharmacological assays reveal stark differences: (+)-LY354740 is a potent mGlu2/3 agonist (ED₅₀ = 0.5 mg/kg in anxiety models), while (-)-LY366563 is inactive . Racemization during storage (monitored via polarimetry) must be controlled .

Q. How can derivatization expand the compound’s utility in drug discovery?

C4β-substitution (e.g., thiotriazole or benzamide groups) enhances selectivity. For example, LY2794193 (C4-(3-methoxybenzoyl)) achieves >1000-fold mGlu3 selectivity over mGlu2 by forming hydrogen bonds with Tyr-74 and Asp-78 in the receptor . Gold-catalyzed cycloisomerization of hydroxylated enynes also generates ketone derivatives for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.